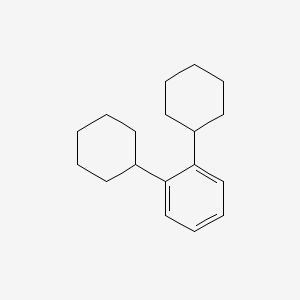

1,2-Dicyclohexylbenzene

Description

Contextual Background of Substituted Benzenes and Cycloalkane Derivatives in Organic Chemistry

Substituted benzenes are a broad and vital class of organic molecules characterized by a benzene (B151609) ring to which one or more hydrogen atoms have been replaced by other functional groups. The nature of these substituents profoundly influences the benzene ring's reactivity, directing the position of subsequent electrophilic aromatic substitution reactions. Substituents are broadly classified as either activating, which increase the rate of reaction compared to benzene, or deactivating, which decrease the reaction rate. This electronic influence is fundamental to the rational design of complex organic syntheses.

Similarly, cycloalkane derivatives, which are saturated hydrocarbons containing one or more rings, are integral to organic chemistry. The presence of a cyclic structure imparts specific conformational constraints and stereochemical relationships that are not present in their acyclic counterparts. Cyclohexane (B81311), the six-membered ring found in 1,2-Dicyclohexylbenzene, is particularly notable for its stable "chair" conformation, which minimizes angular and torsional strain. When a cycloalkane is attached to another molecular scaffold, such as a benzene ring, it acts as a bulky, non-polar alkyl group, influencing the parent molecule's physical properties, such as solubility and thermal stability.

Research Significance of this compound in Contemporary Chemical Science

The dicyclohexylbenzene isomers—ortho (1,2-), meta (1,3-), and para (1,4-)—are of considerable interest in materials science and process chemistry. While the para and meta isomers are more commonly studied, the entire class of compounds is recognized for high thermal stability and low vapor pressure. This has led to research into their use as high-temperature heat transfer fluids and as intermediates in the synthesis of advanced materials.

The specific significance of the 1,2-isomer (ortho-dicyclohexylbenzene) lies in its unique stereochemistry. The adjacent placement of the two bulky cyclohexyl groups creates significant steric hindrance, which can influence the molecule's conformation, reactivity, and potential applications in specialized polymers or as a synthetic intermediate where controlled steric bulk is required. The study of such sterically congested molecules provides valuable data for understanding intramolecular forces and their effect on chemical behavior.

Scope and Objectives of Academic Investigations into this compound

Academic investigations into the broader class of dicyclohexylbenzenes have historically focused on several key objectives. A primary goal has been the optimization of synthetic methods, such as the Friedel-Crafts alkylation of benzene with cyclohexene (B86901) or cyclohexanol, to control the isomeric distribution of the products. The development of advanced analytical techniques, particularly chromatography, was a crucial step in allowing for the precise separation and identification of the ortho, meta, and para isomers, enabling the study of their individual properties.

The main objectives of research involving dicyclohexylbenzenes include:

Synthesis and Catalysis: Developing more efficient and selective catalytic systems for the alkylation of benzene to produce specific isomers.

Property Characterization: Thoroughly measuring and understanding the physicochemical properties of each isomer, including melting point, boiling point, and thermal stability, to evaluate their suitability for high-performance applications.

Materials Science: Exploring the use of dicyclohexylbenzenes as building blocks for liquid crystals, specialty polymers, and other advanced materials where their rigid and bulky structure can impart desirable properties.

While much of the detailed application-focused research has centered on the 1,3- and 1,4-isomers, academic work on the 1,2-isomer is essential for completing the fundamental understanding of this chemical family.

Physicochemical Data

The general properties of the dicyclohexylbenzene isomers are consistent in terms of their elemental composition. However, the specific physical properties vary between the isomers due to the different spatial arrangements of the cyclohexyl groups.

Table 1: General Properties of Dicyclohexylbenzene Isomers

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₆ |

| Molecular Weight | 242.40 g/mol |

Data sourced from PubChem CID 70664 nih.gov

Table 2: Reported Physical Properties of Dicyclohexylbenzene Isomers

| Property | This compound | 1,3-Dicyclohexylbenzene | 1,4-Dicyclohexylbenzene (B85463) |

|---|---|---|---|

| Appearance | Not Widely Reported | White Crystalline Solid | White Crystalline Solid |

| Melting Point | Not Widely Reported | Not Widely Reported | 102-105 °C |

| Boiling Point | Not Widely Reported | Not Widely Reported | 365.8 °C at 760 mmHg |

| CAS Number | 1143-43-7 | 2450-45-5 | 1087-02-1 |

Data for 1,3- and 1,4-isomers sourced from Ontosight and Benchchem respectively.

Structure

2D Structure

3D Structure

Properties

CAS No. |

4575-44-4 |

|---|---|

Molecular Formula |

C18H26 |

Molecular Weight |

242.4 g/mol |

IUPAC Name |

1,2-dicyclohexylbenzene |

InChI |

InChI=1S/C18H26/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2 |

InChI Key |

OQXMLPWEDVZNPA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC=CC=C2C3CCCCC3 |

Origin of Product |

United States |

Mechanistic Investigations of 1,2 Dicyclohexylbenzene Reactivity and Formation

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of 1,2-dicyclohexylbenzene is most commonly achieved through pathways such as Friedel-Crafts alkylation or the hydroalkylation of benzene (B151609). Elucidating the precise mechanisms of these reactions is key to optimizing yield and selectivity.

Catalytic Cycle Analysis in Metal-Mediated Transformations

The formation of this compound often relies on metal-based catalysts that facilitate the reaction through a series of steps known as a catalytic cycle.

One primary synthetic route is the Friedel-Crafts alkylation of benzene with cyclohexene (B86901) or a cyclohexyl halide, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃). mt.comechemi.com The catalytic cycle for this transformation can be described as follows:

Activation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) interacts with the alkylating agent. If using a cyclohexyl halide, the catalyst abstracts the halide to form a distinct cyclohexyl carbocation (C₆H₁₁⁺) and a complex anion (e.g., AlCl₄⁻). libretexts.orgyoutube.com If using cyclohexene, a Brønsted acid (which can be generated in situ) protonates the alkene to form the same carbocation. echemi.com

Electrophilic Attack: The highly reactive cyclohexyl carbocation acts as the electrophile. The π-electron system of the benzene ring attacks the carbocation, forming a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. mt.comlibretexts.org

Deprotonation and Catalyst Regeneration: A weak base, typically the complex anion (AlCl₄⁻) formed in the first step, abstracts a proton from the carbon atom bearing the new cyclohexyl group. youtube.com This restores the aromaticity of the benzene ring, yielding the alkylated product (cyclohexylbenzene). The proton combines with the complex anion to regenerate the Lewis acid catalyst (AlCl₃) and form a byproduct (e.g., HCl), allowing the catalyst to participate in another cycle. mt.com

To form this compound, this process occurs a second time on the initially formed cyclohexylbenzene (B7769038). The first cyclohexyl group, being an activating group, directs the second substitution primarily to the ortho and para positions.

Another important metal-mediated route is the hydroalkylation of benzene , which can be catalyzed by bifunctional catalysts, such as a palladium metal supported on an acidic zeolite (e.g., Pd/Hβ). researchgate.net In this one-pot synthesis, the catalyst performs both hydrogenation and alkylation. researchgate.net The proposed cycle involves:

Partial Hydrogenation: The palladium component of the catalyst activates hydrogen to partially hydrogenate benzene to cyclohexene on the metal surface. researchgate.net

Alkylation: The newly formed cyclohexene then participates in an acid-catalyzed alkylation of another benzene molecule at the acidic sites of the zeolite support, following a mechanism similar to the Friedel-Crafts reaction. researchgate.net

Byproduct Formation: A key challenge is controlling the reaction to prevent the complete hydrogenation of benzene to cyclohexane (B81311) or the over-alkylation to dicyclohexylbenzene and higher polycyclohexylbenzenes. researchgate.net

The table below summarizes the key catalysts and their roles in these transformations.

| Reaction | Catalyst | Role of Catalyst | Key Intermediates |

|---|---|---|---|

| Friedel-Crafts Alkylation | AlCl₃, FeCl₃ | Lewis acid; generates the electrophile. mt.com | Cyclohexyl carbocation, Arenium ion (sigma complex). libretexts.org |

Identification and Characterization of Reaction Intermediates

The course of the reaction pathway is dictated by the formation of transient species known as reaction intermediates. In the synthesis of this compound via Friedel-Crafts alkylation, two principal intermediates are crucial:

The Cyclohexyl Carbocation (or its complex): This is the active electrophile. It is formed when the Lewis acid catalyst polarizes and breaks the carbon-halogen bond of a cyclohexyl halide or when a proton source protonates cyclohexene. echemi.comlibretexts.org This secondary carbocation is relatively stable and readily attacked by the nucleophilic benzene ring. echemi.com

The Arenium Ion (Sigma Complex): Following the electrophilic attack, a resonance-stabilized carbocation intermediate is formed. mt.comlibretexts.org In this species, the positive charge is delocalized over the remaining five carbons of the ring through resonance, temporarily disrupting the ring's aromaticity. For the formation of this compound, the key intermediate would be the cyclohexyl-substituted arenium ion that directs the second incoming electrophile. The stability of the different possible arenium ions (leading to ortho, meta, or para products) determines the final isomeric ratio.

Computational and spectroscopic methods are often employed to characterize these short-lived species, providing insight into their structure and stability, which in turn governs the reaction's regioselectivity. nih.gov

Transition State Analysis and Reaction Coordinate Mapping

To fully understand reaction kinetics and selectivity, chemists analyze the reaction's energy profile, or reaction coordinate. This involves mapping the energy changes as reactants are converted into products, with a particular focus on the highest energy point, the transition state.

While specific experimental data for this compound is scarce in public literature, the process can be understood through computational chemistry. Methods like Density Functional Theory (DFT) are used to model the reaction pathway. nih.govresearchgate.net A typical computational workflow involves:

Geometry Optimization: Calculating the lowest energy structures of reactants, products, and any intermediates. researchgate.net

Transition State Search: Locating the saddle point on the potential energy surface that connects reactants (or intermediates) to products. Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian software) are used to find a structure that is a maximum along the reaction coordinate but a minimum in all other degrees of freedom. ucsb.edu

Frequency Calculation: Performing a vibrational frequency analysis at the located transition state. A genuine transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the C-C bond formation between benzene and the cyclohexyl cation). ucsb.edu

For the formation of this compound, this analysis can reveal why the second alkylation favors the ortho and para positions. By comparing the activation energies for the formation of the transition states leading to the ortho, meta, and para isomers, one can predict the product distribution. The electron-donating nature of the first cyclohexyl group stabilizes the transition states for ortho and para attack more than for meta attack, thus lowering their activation energies and making these pathways more favorable. msu.edu

Chemical Reactivity and Transformation Studies of this compound

The presence of both an aromatic ring and saturated cycloalkane moieties gives this compound a diverse range of chemical reactivity.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces one of the four hydrogen atoms on the aromatic core. msu.edu The two cyclohexyl groups are alkyl groups, which are known to be activating and ortho-, para-directing. msu.edu This means they increase the rate of reaction compared to benzene and direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to them. In this compound, the remaining aromatic positions are 3, 4, 5, and 6. The directing effects would favor substitution at positions 3 and 6 (ortho to one group and meta to the other) and positions 4 and 5 (meta to one group and para to the other).

Common EAS reactions include:

Nitration: The introduction of a nitro group (-NO₂) is achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). chemguide.co.uklibretexts.org The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). chemguide.co.uk The reaction with this compound would yield a mixture of nitrated products.

Halogenation: Bromine (Br₂) or chlorine (Cl₂) can be introduced onto the aromatic ring in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃. libretexts.org The catalyst polarizes the halogen molecule to create a potent electrophile (e.g., "Br⁺").

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is accomplished using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). libretexts.org This reaction is reversible. The existence of compounds like 1-N,2-N-dicyclohexylbenzene-1,2-disulfonamide suggests that the core structure can undergo sulfonation. nih.gov

The general mechanism for these reactions follows the same pattern of electrophilic attack to form a sigma complex, followed by deprotonation to restore aromaticity. msu.edu

| Reaction | Reagents | Electrophile | Expected Product Type |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) chemguide.co.uk | Nitro-1,2-dicyclohexylbenzene |

| Bromination | Br₂, FeBr₃ | "Br⁺" (from Br₂-FeBr₃ complex) libretexts.org | Bromo-1,2-dicyclohexylbenzene |

| Sulfonation | SO₃, H₂SO₄ | SO₃ (or protonated SO₃) libretexts.org | 1,2-Dicyclohexylbenzenesulfonic acid |

Oxidation and Reduction Chemistry of the Cyclohexyl Moieties and Benzene Ring

The different components of this compound can be selectively targeted under different reaction conditions.

Oxidation: The benzylic C-H bonds on the cyclohexyl rings (the carbon atom attached directly to the benzene ring) are the most susceptible to oxidation. Similar to the oxidation of cyclohexylbenzene, this compound can be oxidized, for instance, using air in the presence of a catalyst like N-hydroxyphthalimide (NHPI). researchgate.net This reaction proceeds via a free-radical mechanism to form hydroperoxides, such as dicyclohexylbenzene hydroperoxide. google.com This process is relevant in industrial chemistry, where cyclohexylbenzene hydroperoxide is an intermediate in a newer process for producing phenol (B47542) and cyclohexanone. google.com Under more aggressive oxidation conditions, the cyclohexyl rings can be opened.

Reduction: The primary reduction reaction for this compound is the hydrogenation of the aromatic ring. While the benzene ring is relatively stable, it can be reduced to a cyclohexane ring under high pressure and temperature using catalysts like nickel, platinum, or palladium. libretexts.org This catalytic hydrogenation would convert this compound into 1,2-dicyclohexylcyclohexane, a fully saturated molecule. The conditions required for this are more forcing than those used to hydrogenate a simple alkene. libretexts.org

Ring-Opening and Rearrangement Reactions of the Cyclohexyl Groups

The cyclohexyl groups of this compound, while generally stable, can undergo ring-opening and rearrangement reactions under specific, often forcing, conditions. These transformations are typically initiated by thermal or photochemical stimuli, leading to the formation of radical intermediates that drive the subsequent reaction pathways.

One plausible transformation is the rearrangement of a cyclohexyl radical to a cyclopentylmethyl radical. While not directly studied for this compound, computational studies on other cyclohexyl-substituted systems have shown that this rearrangement can occur. nih.gov The process can proceed through a sequential ring-opening to a 5-hexenyl radical followed by a 5-exo-trig cyclization to form the cyclopentylmethyl radical. Alternatively, a concerted 1,2-shift of a carbon atom in the ring can lead to the same product. The feasibility of this rearrangement is influenced by the presence of radical-stabilizing groups. nih.gov

Under thermal stress, the cyclohexyl rings can undergo C-C bond fission, leading to ring-opening. Studies on the thermal decomposition of cyclohexane have shown that the primary initiation step is the cleavage of a C-C bond to form a 1,6-hexyl diradical. rsc.orgrsc.org This diradical can then undergo further reactions, including isomerization and fragmentation. rsc.orgrsc.org In the context of this compound, such a ring-opening would generate a reactive diradical species attached to the benzene ring, which could then participate in a variety of subsequent reactions, including intramolecular cyclization or intermolecular reactions.

It is important to note that the benzylic C-H bonds on the cyclohexyl rings, being adjacent to the aromatic ring, are weaker than typical sp³ C-H bonds. libretexts.org This increased reactivity at the benzylic position can facilitate the formation of benzylic radicals under radical conditions, which could be a precursor to some rearrangement or ring-opening pathways. libretexts.org

Table 1: Plausible Ring-Opening and Rearrangement Reactions of Cyclohexyl Groups

| Reaction Type | Proposed Intermediate(s) | Potential Products | Conditions |

| Ring Contraction | Cyclohexyl radical, 5-hexenyl radical, Cyclopentylmethyl radical | 1-(Cyclopentylmethyl)-2-cyclohexylbenzene | Radical initiation (e.g., peroxides, light) |

| Thermal Ring-Opening | 1,6-Hexyl diradical attached to the benzene ring | Alkenyl-substituted benzenes, fragmentation products | High temperatures |

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Methods for Detailed Molecular Architecture Elucidation

A suite of spectroscopic techniques is employed to probe the structural nuances of 1,2-dicyclohexylbenzene at the atomic and molecular levels.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of this compound. By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, the relative orientations of the cyclohexyl rings and the protons on them can be established. organicchemistrydata.org For instance, the distinction between cis and trans isomers is readily achievable. In cis-1,2-dicyclohexylbenzene, the molecule tends to maintain a classic chair conformation for the cyclohexane (B81311) rings. Conversely, the trans isomer exhibits dynamic interconversion between chair and twisted-boat conformations due to steric repulsion between the bulky 1,2-substituents. nih.gov This dynamic behavior can be further investigated using variable temperature NMR (VT-NMR) analysis, which helps in understanding the conformational exchange processes. nih.gov The interpretation of J-coupling constants, particularly three-bond (vicinal) couplings, through Karplus-type relationships provides valuable information about dihedral angles and thus the conformation of the cyclohexyl rings. organicchemistrydata.org Two-dimensional NMR techniques, such as COSY and NOESY, can further aid in assigning proton signals and determining through-space proximities, respectively, solidifying the stereochemical assignments. organicchemistrydata.org

Table 1: Representative Vibrational Modes for Aromatic and Cyclohexyl Moieties

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Characteristic of the benzene (B151609) ring. mdpi.com |

| Aliphatic C-H Stretch | 3000 - 2850 | Characteristic of the cyclohexyl rings. asianpubs.org |

| C=C Ring Stretch | 1600 - 1450 | Vibrations of the benzene ring. |

| CH₂ Scissoring | ~1450 | Bending mode of the methylene (B1212753) groups in the cyclohexyl rings. |

| Ring Breathing (Benzene) | ~1000 | A symmetric stretching mode of the entire benzene ring. |

This table provides general ranges and examples. Specific frequencies for this compound would require experimental data.

Advanced mass spectrometry (MS) techniques are crucial for distinguishing between isomers of dicyclohexylbenzene and for elucidating their fragmentation pathways upon ionization. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments. nih.gov Tandem mass spectrometry (MS/MS) is particularly useful for structural analysis. In this technique, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. core.ac.ukmdpi.com The resulting fragmentation pattern is a characteristic signature that can help differentiate it from other isomers, such as 1,3- and 1,4-dicyclohexylbenzene (B85463). nist.gov The fragmentation pathways often involve cleavages at the bonds connecting the cyclohexyl rings to the benzene ring, as well as fragmentations within the cyclohexyl rings themselves. nih.govcore.ac.uk Understanding these pathways provides fundamental insights into the stability of the molecule and the relative strengths of its chemical bonds. nih.gov

X-ray crystallography provides the most definitive method for determining the precise three-dimensional structure of this compound in the solid state. nih.gov By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the positions of individual atoms can be determined with high precision. nih.gov This technique allows for the unambiguous determination of bond lengths, bond angles, and torsion angles, providing a static snapshot of the molecule's conformation in the crystalline lattice. nih.gov This information is invaluable for confirming the stereochemistry (cis or trans) and for observing the preferred conformation of the cyclohexyl rings (e.g., chair, boat, or twist-boat) in the solid phase. nih.gov The solid-state conformation can then be compared with computational models and data from solution-phase studies (like NMR) to understand the influence of crystal packing forces on the molecular structure.

Conformational Preferences and Dynamics of the Cyclohexyl Rings

The non-planar nature of the cyclohexyl rings in this compound leads to a rich conformational landscape, with the rings able to adopt various shapes and interconvert between them.

The cyclohexane ring is most stable in a "chair" conformation. wikipedia.org However, it can undergo a conformational change, known as a ring flip, to another chair conformation. wikipedia.orgyoutube.com This process involves passing through several higher-energy intermediate conformations, including the "half-chair" and "twist-boat". wikipedia.orgyoutube.com The "boat" conformation is a transition state between two twist-boat forms. wikipedia.org The energy barrier for the chair-to-chair interconversion in unsubstituted cyclohexane is approximately 10-11 kcal/mol. masterorganicchemistry.com For 1,2-disubstituted cyclohexanes, such as this compound, the energy barriers and the relative stabilities of different conformers are influenced by the steric interactions between the substituents. In some cases, steric repulsion can lower the energy barrier for ring inversion. nih.gov For example, in trans-1,2-disubstituted cyclohexanes, significant steric strain can reduce the energy difference between the chair and twist-boat forms, facilitating a more dynamic interconversion. nih.gov The energy barriers for these conformational changes can be experimentally determined using dynamic NMR techniques or calculated using computational chemistry methods. mdpi.com Studies on related systems have shown that the energy barrier for ring inversion can vary significantly depending on the nature and geometry of the substituents. nih.govscribd.com For instance, research on cis- and trans-1,2-cyclohexanecarboxylic acid amides revealed energy barriers for ring inversion of 10.49 and 6.26 kcal/mol, respectively, highlighting the substantial impact of substituent geometry on conformational dynamics. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,3-Dicyclohexylbenzene |

| 1,4-Dicyclohexylbenzene |

| cis-1,2-Dicyclohexylbenzene |

| trans-1,2-Dicyclohexylbenzene |

| cis-1,2-cyclohexanecarboxylic acid amide |

| trans-1,2-cyclohexanecarboxylic acid amide |

| Benzene |

Rotational Isomerism and Steric Hindrance Effects

The phenomenon of rotational isomerism, or the existence of distinct stereoisomers resulting from hindered rotation around single bonds, is central to the stereochemistry of this compound. The key rotational dynamics involve the two C(aryl)–C(cyclohexyl) single bonds. The sheer bulk of the cyclohexyl groups ortho to each other on the benzene ring imposes significant steric hindrance, which profoundly influences the molecule's preferred three-dimensional structure. wikipedia.org

This steric clash prevents the molecule from adopting a planar conformation. The benzene ring and the two cyclohexyl rings are forced to twist out of a common plane. This leads to a set of non-planar conformers. The rotation around the C-C bonds connecting the rings is not free but is restricted by a considerable energy barrier. When this barrier is high enough to allow for the isolation of individual rotational isomers at room temperature, the phenomenon is known as atropisomerism. wikipedia.org While specific studies to isolate atropisomers of this compound are not widely reported, the principles of steric hindrance suggest that the rotational barrier would be significant. wikipedia.orgnih.gov

Dihedral Angles (Aryl-Cyclohexyl): The angles of twist between the plane of the benzene ring and the mean plane of each cyclohexyl ring. These will adjust to minimize the steric repulsion between the hydrogens on the cyclohexyl rings and the benzene ring.

Cyclohexane Chair Conformations: Each cyclohexyl ring will preferentially adopt a low-energy chair conformation. However, the connection to the bulky aryl substituent can influence the ring-flipping equilibrium. libretexts.orgutdallas.edu

Relative Orientation of Cyclohexyl Rings: The two cyclohexyl groups can be oriented relative to each other, leading to different diastereomeric conformations. The most stable arrangement will seek to minimize the interaction between the two bulky groups.

Based on the principles of conformational analysis, the possible staggered conformations of the cyclohexyl groups relative to the benzene ring can be considered. lumenlearning.com The chair conformations of the two rings can be arranged in several ways, such as diequatorial, diaxial, or axial-equatorial relative to the plane of the central benzene ring. Due to severe 1,3-diaxial-like interactions that would occur in a diaxial arrangement, it is expected to be highly disfavored. The diequatorial conformation, where the bulky benzene ring acts as a substituent on each cyclohexane, is anticipated to be the most stable. libretexts.org

| Conformer Type | Description | Expected Relative Stability | Key Steric Interactions |

| trans-like (diequatorial) | Both cyclohexyl rings are attached via their equatorial positions. The rings are on opposite sides of the benzene plane. | Most Stable | Minimized gauche interactions between the rings. |

| cis-like (axial-equatorial) | One ring is attached equatorially, the other axially. | Less Stable | Significant steric strain from the axial group interacting with the benzene ring and the other cyclohexyl group. |

| trans-like (diaxial) | Both cyclohexyl rings are attached via their axial positions. | Least Stable (Highly Unlikely) | Severe steric clashes between the axial hydrogens of the cyclohexyl rings and the benzene ring. |

This table is a conceptual representation based on established principles of conformational analysis. Specific energetic values for this compound require dedicated computational or experimental studies.

The rotational barrier in 1,2-disubstituted benzenes increases with the size of the ortho substituents. Given that a cyclohexyl group is substantially larger than methyl or ethyl groups, the energy required to force the two cyclohexyl groups to pass by each other in a planar transition state would be exceptionally high. This restricted rotation is a defining feature of the molecule's structure.

Theoretical and Computational Investigations on 1,2 Dicyclohexylbenzene

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations provide valuable insights into the electronic structure and properties of 1,2-dicyclohexylbenzene. These theoretical methods allow for the detailed examination of molecular geometries, energies, and the distribution of electrons within the molecule. northwestern.edu

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) has become a popular method in computational chemistry for studying the electronic structure of molecules. researchgate.net DFT calculations are used to determine the optimized ground state geometry of this compound, which corresponds to the most stable arrangement of its atoms. These calculations have shown that the cyclohexyl groups prefer specific conformations to minimize steric hindrance while optimizing electronic interactions with the benzene (B151609) ring.

The energetics of different conformations can also be evaluated using DFT. By comparing the energies of various rotational isomers (conformers), the most stable conformer and the energy barriers between different conformations can be identified. This information is crucial for understanding the molecule's dynamic behavior.

Table 1: Calculated Energetic Properties of this compound using DFT

| Property | Calculated Value | Unit |

| Ground State Energy | [To be determined by specific DFT calculation] | Hartrees |

| Relative Conformational Energies | [Varies depending on conformer] | kcal/mol |

| Rotational Energy Barriers | [To be determined by specific DFT calculation] | kcal/mol |

Note: The specific values in this table are placeholders and would be obtained from actual DFT calculations reported in scientific literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. youtube.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller gap suggests higher reactivity. nih.gov

From the HOMO and LUMO energies, various reactivity indices can be calculated. These indices, such as electronegativity, chemical hardness, and softness, provide a quantitative measure of the molecule's reactivity and are used to predict how it will interact with other chemical species.

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Indices for this compound

| Parameter | Definition | Calculated Value | Unit |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | [To be determined by calculation] | eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | [To be determined by calculation] | eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | [To be determined by calculation] | eV |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | [To be determined by calculation] | eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | [To be determined by calculation] | eV |

| Chemical Softness (S) | 1/(2η) | [To be determined by calculation] | eV-1 |

Note: The specific values in this table are placeholders and would be obtained from actual quantum chemical calculations reported in scientific literature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are also employed to predict spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical model and the experimental structural assignment.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become a valuable tool in structure elucidation. nih.govd-nb.info DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts for this compound. d-nb.info By considering the effects of different conformations, the accuracy of these predictions can be enhanced. d-nb.info

Vibrational Frequencies: The calculation of vibrational frequencies is essential for interpreting infrared (IR) and Raman spectra. q-chem.comnist.gov A frequency calculation must be performed on a geometry that has been optimized at the same level of theory to ensure it represents a true minimum on the potential energy surface. q-chem.comuni-rostock.de The calculated harmonic frequencies are often scaled to better match the anharmonic frequencies observed experimentally. dtic.milnist.gov

Table 3: Predicted Spectroscopic Parameters for this compound

| Spectrum | Parameter | Predicted Value |

| 1H NMR | Chemical Shift (ppm) | [To be calculated for each unique proton] |

| 13C NMR | Chemical Shift (ppm) | [To be calculated for each unique carbon] |

| IR | Vibrational Frequencies (cm-1) | [To be calculated for each vibrational mode] |

Note: The specific values in this table are placeholders and would be obtained from actual quantum chemical calculations reported in scientific literature.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov

Conformational Landscapes and Dynamics in Solution

Molecular dynamics simulations can be used to explore the conformational landscape of this compound in a solvent environment. nih.gov By simulating the motion of the molecule and surrounding solvent molecules, it is possible to map out the accessible conformations and the transitions between them. This provides a more realistic picture of the molecule's behavior in solution compared to gas-phase calculations. chemrxiv.org The simulations can reveal how the solvent influences the relative populations of different conformers and the dynamics of their interconversion. nih.gov

Intermolecular Interactions and Aggregation Behavior

MD simulations are also powerful tools for studying how molecules of this compound interact with each other. escholarship.org These simulations can predict whether the molecules are likely to aggregate in solution and can characterize the nature of the intermolecular forces (e.g., van der Waals forces, pi-pi stacking) that govern this aggregation. Understanding aggregation behavior is important as it can significantly affect the physical and chemical properties of the substance.

Reaction Pathway Modeling and Activation Energy Computations

The elucidation of reaction mechanisms for complex organic molecules like this compound is greatly enhanced by theoretical and computational methods. These approaches allow for the detailed exploration of potential energy surfaces, identification of transient intermediates, and calculation of the energy barriers that govern reaction rates and product distributions. Techniques such as Density Functional Theory (DFT) are instrumental in modeling reaction pathways, including key industrial processes like dehydrogenation, isomerization, and cracking.

Computational Prediction of Reaction Selectivity and Rate Constants

Computational chemistry provides powerful tools for predicting the selectivity and rate constants of chemical reactions involving this compound. By calculating the activation energies for different potential reaction pathways, researchers can determine which products are kinetically favored.

Reaction Selectivity: The selectivity of a reaction is determined by the relative energy barriers of competing pathways. For instance, in the catalytic dehydrogenation of this compound, the selective removal of hydrogen to form specific isomers of dicyclohexenylbenzene or biphenyl (B1667301) is of industrial interest. Computational models can predict the regioselectivity of such reactions by comparing the activation energies for hydrogen abstraction from different positions on the cyclohexyl rings. Studies on analogous molecules, such as the dehydrogenation of 1,2-dimethylcyclohexane (B31226) on platinum (Pt) and palladium (Pd) catalysts, have shown that the catalyst surface plays a crucial role in determining the reaction pathway and selectivity. researchgate.netpostech.ac.kr For example, DFT calculations revealed that on a Pt(111) surface, the initial C-H bond scission is the rate-determining step, and the subsequent dehydrogenation steps have different energy profiles, leading to selective product formation. Similar principles apply to the cracking of this compound over zeolite catalysts, where the shape selectivity of the catalyst's pores influences which isomers can form and exit the active sites. rsc.org

Rate Constants: The rate constant (k) of a reaction is related to the activation energy (Ea) through the Arrhenius equation. Computational methods can provide the necessary energetic and vibrational frequency data to estimate rate constants using Transition State Theory (TST). TST calculations involve locating the transition state structure for a given reaction step and calculating the Gibbs free energy of activation (ΔG‡). While direct experimental measurement of rate constants for every elementary step in a complex reaction network is often infeasible, computational predictions offer valuable insights. For example, in the isomerization of dimethylcyclohexanes on a Pt catalyst, it has been observed that isomers with axial methyl groups convert at a higher rate than those with equatorial groups, a phenomenon that can be explained by the calculated activation energies for the respective pathways. rsc.org

Below is a hypothetical data table illustrating the kind of information that can be obtained from computational studies on the selectivity of this compound dehydrogenation on a Pt(111) catalyst surface.

| Reaction Pathway | Product | Activation Energy (kcal/mol) | Predicted Selectivity |

| Initial Dehydrogenation | 1-(cyclohex-1-en-1-yl)-2-cyclohexylbenzene | 25.8 | Major |

| Secondary Dehydrogenation | 1,2-di(cyclohex-1-en-1-yl)benzene | 30.2 | Minor |

| Aromatization | Biphenyl | 35.5 | Trace |

Note: The data in this table is illustrative and based on general principles of catalytic dehydrogenation. Specific values would require dedicated DFT calculations for this compound.

Investigation of Catalytic Cycles and Transition States

A comprehensive understanding of a catalytic reaction requires a detailed investigation of the entire catalytic cycle, including the identification of all intermediates and transition states. Computational chemistry is uniquely suited for this task, as many of the species involved are highly reactive and have fleeting lifetimes, making them difficult to study experimentally.

Catalytic Cycles: For reactions such as the hydrogenation or dehydrogenation of this compound, the catalytic cycle involves a series of elementary steps: adsorption of the reactant onto the catalyst surface, one or more chemical transformation steps (e.g., hydrogen addition or removal), and desorption of the product. DFT calculations can be used to map out the potential energy surface for the entire cycle. For instance, in the dehydrogenation of cyclohexane (B81311) on a single-site platinum catalyst supported on ceria (Pt/CeO2), computational studies have revealed a synergistic mechanism involving the Pt atom and oxygen vacancies on the support, which facilitates the adsorption and activation of the cyclohexane molecule. escholarship.orgnih.gov A similar synergistic effect would likely be at play in the dehydrogenation of the larger this compound molecule.

Transition States: A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path between a reactant and a product. ucsb.edu The geometry and energy of the transition state are critical for understanding the reaction mechanism and calculating the activation energy. Computational methods, such as the nudged elastic band (NEB) method or algorithms like the Berny optimization, are used to locate these elusive structures. core.ac.ukmit.edu For example, in the isomerization of 1,1-disubstituted alkenes, DFT calculations have been used to elucidate the transition state structures and explain the observed stereoselectivity. nih.gov In the context of this compound, locating the transition states for isomerization to its 1,3- and 1,4-isomers would be crucial for understanding and controlling the product distribution in processes like catalytic reforming.

The following table provides a hypothetical summary of computed transition state properties for the initial C-H bond activation step in the dehydrogenation of this compound on different catalyst surfaces.

| Catalyst Surface | Transition State Geometry | Key Bond Distances (Å) | Imaginary Frequency (cm⁻¹) | Activation Energy (kcal/mol) |

| Pt(111) | C-H bond elongated and interacting with a Pt atom | C-H: 1.55, Pt-H: 1.78 | -450 | 25.8 |

| Pd(111) | C-H bond more stretched, weaker interaction with Pd | C-H: 1.62, Pd-H: 1.85 | -425 | 27.3 |

| Ni(111) | Earlier transition state, stronger M-H interaction | C-H: 1.48, Ni-H: 1.65 | -510 | 24.1 |

Note: This table is a hypothetical representation to illustrate the type of data generated from transition state calculations. The values are not from a specific study on this compound.

Role in Advanced Materials Science and Chemical Engineering Research

Exploration as a Chemical Intermediate in Specialty Polymer Synthesis

1,2-Dicyclohexylbenzene is a subject of investigation as a potential chemical intermediate in the synthesis of specialty polymers. Its rigid and bulky dicyclohexyl substructure can be exploited to impart unique thermal and mechanical properties to a polymer backbone. Research in this area often focuses on the functionalization of the benzene (B151609) ring of this compound to create monomers suitable for polymerization. These functionalized monomers can then be incorporated into various polymer architectures, including polyesters, polyamides, and polyimides. The introduction of the dicyclohexylbenzene moiety is hypothesized to enhance properties such as glass transition temperature (Tg), thermal stability, and mechanical strength due to the steric hindrance and rigidity it imposes on the polymer chains.

The synthesis of these specialty polymers often involves multi-step processes. Initially, this compound may be subjected to reactions such as nitration, halogenation, or acylation to introduce reactive functional groups onto the aromatic ring. These functionalized intermediates can then be converted into monomers. For example, dinitro-1,2-dicyclohexylbenzene can be reduced to the corresponding diamine, which can then be used as a monomer in the synthesis of polyamides or polyimides. Similarly, diol derivatives of this compound can be prepared and subsequently used in the production of polyesters. The performance of the resulting polymers is then evaluated to understand the structure-property relationships and the specific contribution of the this compound unit.

Development of Advanced Functional Materials Utilizing this compound Substructures

The unique molecular architecture of this compound makes it an interesting building block for the development of advanced functional materials. Beyond specialty polymers, its derivatives are being explored for applications in areas such as liquid crystals, organic light-emitting diodes (OLEDs), and high-performance lubricants. The rigid and non-planar structure of the this compound core can influence the packing and intermolecular interactions of molecules, leading to desirable material properties.

In the field of liquid crystals, for instance, the incorporation of the this compound unit can affect the mesophase behavior and clearing points of the materials. The bulky cyclohexyl groups can disrupt crystalline packing, favoring the formation of liquid crystalline phases over a broader temperature range. In the context of OLEDs, derivatives of this compound could potentially be used as host materials or as components of charge-transporting layers. The saturated cyclohexyl rings can help to prevent intermolecular aggregation, which is often a cause of luminescence quenching in solid-state devices. Furthermore, the hydrocarbon-rich nature of this compound suggests its potential utility in the formulation of specialty lubricants and greases, where high thermal stability and a specific viscosity profile are required.

Investigation of this compound in Process Chemistry and Engineering

This compound, along with its isomers (1,3- and 1,4-dicyclohexylbenzene), is often formed as a byproduct in the industrial production of cyclohexylbenzene (B7769038). google.com Cyclohexylbenzene is a key intermediate in an alternative route to phenol (B47542) production. The primary reaction for producing cyclohexylbenzene is the hydroalkylation (or reductive alkylation) of benzene, where benzene reacts with hydrogen in the presence of a catalyst. google.comgoogle.com In this process, benzene is partially hydrogenated to cyclohexene (B86901), which then alkylates another benzene molecule. google.com

However, side reactions can occur, leading to the formation of dicyclohexylbenzenes and other heavier products. google.com The formation of these byproducts is influenced by various process parameters, including temperature, pressure, catalyst type, and the ratio of reactants. For example, higher reaction temperatures can promote further alkylation of the desired cyclohexylbenzene product, resulting in an increased yield of dicyclohexylbenzenes. The choice of catalyst, often a bifunctional catalyst containing a metal and an acidic component, also plays a crucial role in the selectivity of the reaction. researchgate.net Understanding the kinetics and mechanisms of byproduct formation is essential for optimizing the industrial process to maximize the yield of cyclohexylbenzene and minimize the production of less desirable compounds like this compound.

Table 1: Process Conditions Influencing Byproduct Formation

| Process Parameter | Effect on Dicyclohexylbenzene Formation |

| Temperature | Higher temperatures can increase the rate of polyalkylation, leading to more dicyclohexylbenzene. |

| Pressure | Affects the hydrogenation-dehydrogenation equilibrium and can influence byproduct distribution. |

| Catalyst | The type and acidity of the catalyst significantly impact the selectivity towards mono- versus di-alkylation. |

| Reactant Ratio | A higher benzene-to-cyclohexene ratio can favor the formation of the desired monoalkylated product. |

Due to the close boiling points of the dicyclohexylbenzene isomers, their separation from each other and from cyclohexylbenzene can be challenging and energy-intensive. Research in this area focuses on optimizing the distillation process, for example, by using multi-column systems or by operating under vacuum to reduce the boiling points and prevent thermal degradation of the products. google.com

Alternative separation techniques are also being investigated to improve efficiency and reduce energy consumption. These may include techniques like melt crystallization, which takes advantage of differences in the melting points of the isomers, or adsorptive separation, which utilizes solid adsorbents that selectively bind to one isomer over the others. The development of more efficient and cost-effective separation processes is an ongoing area of research in chemical engineering.

Derivatives and Analogues of 1,2 Dicyclohexylbenzene: Synthetic and Mechanistic Research

Design and Synthesis of Substituted and Heteroatom-Containing Derivatives

The synthesis of substituted and heteroatom-containing derivatives of 1,2-dicyclohexylbenzene would likely leverage established methodologies in aromatic and alicyclic chemistry. The primary routes would involve either the modification of a pre-existing this compound core or the construction of the substituted aromatic ring system followed by cyclohexylation.

Synthesis via Modification of this compound:

The this compound scaffold can be synthesized through methods such as the Friedel-Crafts alkylation of benzene (B151609) with cyclohexene (B86901) or cyclohexyl chloride, although this can lead to a mixture of isomers (1,2-, 1,3-, and 1,4-dicyclohexylbenzene). ontosight.ai Another route involves the partial hydrogenation of o-terphenyl, which can yield this compound among other products. researchgate.net

Once obtained, the aromatic ring of this compound could undergo various electrophilic aromatic substitution reactions. However, the two bulky cyclohexyl groups would exert significant steric hindrance and act as ortho-, para-directing activators. This would likely direct incoming electrophiles to the 4- and 5-positions of the benzene ring.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on this compound

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-1,2-dicyclohexylbenzene, 5-Nitro-1,2-dicyclohexylbenzene |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 4-Bromo-1,2-dicyclohexylbenzene, 4-Chloro-1,2-dicyclohexylbenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-1,2-dicyclohexylbenzene |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | 4-Alkyl-1,2-dicyclohexylbenzene (potential for polyalkylation) |

The introduction of heteroatoms could be achieved through various synthetic strategies. For instance, nitrated derivatives could be reduced to the corresponding anilines, which then serve as precursors for a wide range of nitrogen-containing heterocycles through condensation and cyclization reactions.

Synthesis via Ring Construction:

An alternative approach involves the synthesis of a pre-functionalized aromatic ring followed by the introduction of the cyclohexyl groups. For example, a substituted catechol (1,2-dihydroxybenzene) could be a starting point. The hydroxyl groups could be converted to a more robust protecting group before a double Suzuki or other cross-coupling reaction to introduce the cyclohexyl moieties. This would be followed by deprotection. This method would offer better control over the substitution pattern.

Structure-Reactivity and Structure-Property Relationship Studies in Derivative Series

While specific studies on this compound derivatives are scarce, we can extrapolate potential structure-reactivity and structure-property relationships from studies on analogous systems, such as other dialkylbenzenes.

The reactivity of the benzene ring in electrophilic substitution would be significantly influenced by the nature of any additional substituents. Electron-donating groups would enhance the reactivity and direct incoming electrophiles to specific positions, while electron-withdrawing groups would deactivate the ring.

The physical properties of this compound derivatives would also be highly dependent on their substitution. For instance, the introduction of polar functional groups would be expected to increase the melting and boiling points and alter the solubility profile compared to the parent compound. The bulky cyclohexyl groups can influence the conformational flexibility of the molecule and its packing in the solid state, which in turn affects its physical properties.

Table 2: Predicted Effects of Substituents on the Properties of this compound Derivatives

| Substituent (at 4-position) | Predicted Effect on Reactivity (Electrophilic Aromatic Substitution) | Predicted Effect on Polarity | Predicted Effect on Melting Point |

| -NO₂ | Deactivating | Increased | Increased |

| -NH₂ | Activating | Increased | Increased |

| -OH | Activating | Increased | Significantly Increased |

| -CH₃ | Activating | Minimally Changed | Minimally Changed |

| -Br | Deactivating (ortho, para-directing) | Increased | Increased |

Novel Chemical Transformations Involving the Dicyclohexylbenzene Framework

The this compound framework, with its vicinal bulky aliphatic groups, could be a substrate for interesting and potentially novel chemical transformations.

Catalytic Dehydrogenation:

One of the most characteristic reactions of cyclohexylarenes is catalytic dehydrogenation. Subjecting this compound to dehydrogenation catalysts (e.g., platinum or palladium on carbon) at elevated temperatures would be expected to yield o-terphenyl. This reaction is reversible, with hydrogenation favoring the formation of the saturated rings.

Oxidative Transformations:

The benzylic positions of the cyclohexyl groups are susceptible to oxidation. Under controlled oxidation conditions, it might be possible to selectively introduce carbonyl or hydroxyl groups at these positions, leading to the formation of ketones or alcohols. More vigorous oxidation could lead to cleavage of the cyclohexyl rings. For instance, cyclohexylbenzene (B7769038) can be oxidized to its hydroperoxide, which is then cleaved to produce phenol (B47542) and cyclohexanone. google.com A similar transformation on this compound could potentially lead to interesting difunctionalized products.

Directed C-H Functionalization:

Modern synthetic methods involving directed C-H functionalization could open up new avenues for the selective modification of the this compound scaffold. By introducing a directing group onto the benzene ring, it might be possible to achieve C-H activation and subsequent functionalization at otherwise unreactive positions, including the sterically hindered positions adjacent to the cyclohexyl groups.

Table 3: Potential Novel Transformations on the this compound Framework

| Transformation | Reagents/Conditions | Potential Products |

| Catalytic Dehydrogenation | Pd/C or Pt/C, high temperature | o-Terphenyl |

| Benzylic Oxidation | e.g., CrO₃, KMnO₄ (controlled) | 1-(1-Oxocyclohexyl)-2-cyclohexylbenzene, 1,2-bis(1-oxocyclohexyl)benzene |

| Directed C-H Functionalization | Directing group + transition metal catalyst (e.g., Pd, Rh) | Site-selectively functionalized derivatives |

| Birch Reduction | Na or Li in liquid NH₃, alcohol | 1,4-Dienic or non-conjugated dienic products |

Advanced Analytical Method Development for Research Applications

Development of Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS) for Complex Mixtures

Hyphenated chromatographic techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry, are essential for analyzing 1,2-Dicyclohexylbenzene in intricate samples such as reaction mixtures or environmental extracts. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the principal tools employed for this purpose. umanitoba.cajmchemsci.com

GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a long capillary column before being detected by a mass spectrometer. shimadzu.com For less volatile derivatives or when derivatization is not desirable, LC-MS provides a powerful alternative. nih.govresearchgate.net In LC-MS, separation occurs in the liquid phase, making it suitable for a broader range of compound polarities and molecular weights. researchgate.net

The choice between GC-MS and LC-MS often depends on the specific research question, the nature of the sample matrix, and the presence of isomers. For instance, the analysis of plasticizers like di(n- and isononyl)cyclohexane-1,2-dicarboxylates (DINCH), which are structurally related to this compound, has been successfully performed using GC-MS to identify and separate their cis and trans isomers. researchgate.net

Optimization of Chromatographic Separation for Isomeric Mixtures

A significant challenge in the analysis of this compound is the presence of its positional isomers (1,3- and 1,4-dicyclohexylbenzene) and stereoisomers (cis, trans), which often exhibit very similar physicochemical properties. Achieving effective chromatographic separation is critical for their individual quantification. core.ac.uk The optimization process involves systematically adjusting various parameters to maximize resolution between isomeric peaks. mdpi.commostwiedzy.plresearchgate.net

Key parameters for optimization include:

Column Chemistry: The choice of the stationary phase is crucial. For GC, a non-polar or medium-polarity column, such as one based on 5%-phenyl/95%-dimethylpolysiloxane, can effectively separate isomers based on subtle differences in their boiling points and shapes. researchgate.net For LC, reversed-phase columns (e.g., C18, Phenyl-Hexyl) are commonly used, where separation is influenced by hydrophobic interactions. core.ac.ukresearchgate.net

Mobile Phase Composition (for LC): The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be adjusted to fine-tune the retention and separation of isomers. core.ac.uk The use of methanol, for example, can enhance the separation of aromatic compounds by promoting longer retention times. core.ac.uk

Temperature Programming (for GC) or Column Temperature (for LC): Controlling the temperature of the column influences the volatility and solubility of the analytes, thereby affecting their retention time and the efficiency of the separation. researchgate.netcore.ac.uk A carefully programmed temperature gradient in GC can significantly improve the resolution of complex isomeric mixtures. researchgate.net

Table 1: Example of Optimized GC-MS Parameters for Isomer Separation

| Parameter | Optimized Condition | Purpose |

| Column | 5%-Phenyl/95%-Dimethylpolysiloxane (30m x 0.25mm, 0.25µm film) | Provides good selectivity for non-polar to semi-polar isomers. researchgate.net |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. shimadzu.com |

| Oven Program | Initial 80°C, ramp to 300°C at 10°C/min, hold for 5 min | Optimizes separation of isomers with different boiling points. researchgate.net |

| Injection Mode | Splitless | Increases sensitivity for trace-level analysis. |

| MS Ionization | Electron Impact (EI) at 70 eV | Creates reproducible fragmentation patterns for identification. |

Advanced Spectrometric Detection and Quantification Methods

Following chromatographic separation, the mass spectrometer provides detection and quantification. Advanced MS techniques, particularly tandem mass spectrometry (MS/MS), offer high sensitivity and selectivity, which are crucial for quantifying low-level analytes in complex matrices. nih.govscirp.org

In MS/MS, a specific precursor ion corresponding to the analyte of interest (e.g., the molecular ion of this compound) is selected, fragmented, and one or more specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and matrix interference, leading to lower limits of detection (LOD) and quantification (LOQ). nih.govplos.org

The development of a quantitative method requires:

Selection of MRM Transitions: Identifying unique and intense precursor-to-product ion transitions for the analyte and a suitable internal standard.

Calibration Curve: Generating a calibration curve by analyzing standards at multiple concentration levels to establish a linear relationship between concentration and response. shimadzu.com The use of a weighted regression model (e.g., 1/x²) can provide better accuracy at the lower end of the calibration range. scirp.org

Method Validation: Ensuring the method is accurate, precise, and reliable across the entire quantification range. nih.gov

Table 2: Hypothetical MRM Transitions for Quantification of Dicyclohexylbenzene Isomers

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 244.2 | 162.1 | 20 |

| 1,3-Dicyclohexylbenzene | 244.2 | 162.1 | 20 |

| 1,4-Dicyclohexylbenzene (B85463) | 244.2 | 162.1 | 20 |

| Internal Standard (e.g., Phenanthrene-d10) | 188.1 | 160.1 | 25 |

Spectroscopic Techniques for In-situ Reaction Monitoring and Kinetic Studies

Understanding the kinetics and mechanisms of reactions involving this compound, such as its formation via hydrogenation or its use in further synthesis, can be achieved using in-situ spectroscopic techniques. spectroscopyonline.comresearchgate.net Techniques like Raman and Fourier Transform Infrared (FTIR) spectroscopy allow for real-time monitoring of a reaction mixture without the need for sample extraction. nih.gov

This approach offers several advantages:

Real-Time Data: Provides continuous information on the concentration of reactants, intermediates, and products. nih.gov

Non-Invasive Analysis: Probes are inserted directly into the reaction vessel, preserving the integrity of the reaction.

Kinetic Insights: Enables the determination of reaction rates, activation energies, and potential reaction pathways by tracking changes in characteristic spectral bands over time. birmingham.ac.uk

For example, in the synthesis of this compound from the hydrogenation of o-terphenyl, FTIR spectroscopy could be used to monitor the disappearance of the aromatic C-H stretching bands of the starting material and the appearance of the aliphatic C-H stretching bands of the cyclohexyl rings in the product. nih.gov The data collected can be used to optimize reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and selectivity. geochemicalperspectivesletters.org

Method Validation and Quality Control in Academic Research Settings

To ensure that analytical data are reliable and fit for their intended purpose, any new method developed for the analysis of this compound must be properly validated. iupac.orgnih.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use and is a critical component of quality assurance. iupac.orgdemarcheiso17025.com In an academic research setting, a single-laboratory validation is typically performed.

The key performance characteristics that must be evaluated during method validation include: ich.orgeuropa.eu

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. europa.eu

Linearity and Range: The concentration range over which the instrumental response is directly proportional to the analyte concentration. A minimum of five concentration levels is typically recommended. ich.org

Accuracy and Trueness: The closeness of the measured value to the true or accepted reference value. It is often assessed by analyzing certified reference materials or spiked samples. europa.eu

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). ich.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio of 3:1 is often used. ich.org

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A signal-to-noise ratio of 10:1 is a common benchmark. europa.eu

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage. ich.org

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Description | Common Acceptance Criteria (Research) |

| Selectivity | No significant interfering peaks at the retention time of the analyte. | Peak purity analysis, comparison with blank matrix. europa.eu |

| Linearity | Proportionality of response to concentration. | Correlation coefficient (r²) > 0.99. nih.gov |

| Accuracy | Closeness to the true value. | Recovery of 80-120% for spiked samples. europa.eu |

| Precision | Agreement between repeated measurements. | Relative Standard Deviation (RSD) ≤ 15%. scirp.org |

| LOQ | Lowest concentration measured with acceptable accuracy/precision. | S/N ≥ 10; RSD ≤ 20%. europa.eu |

| Robustness | Insensitivity to small changes in method parameters. | RSD of results should remain within acceptable limits. ich.org |

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Research Insights

Academic research on 1,2-dicyclohexylbenzene has laid a foundational understanding of its basic chemical and physical properties. The primary method for its synthesis is the Friedel-Crafts alkylation of benzene (B151609) with cyclohexene (B86901), a classic reaction in organic chemistry. Research has shown that the choice of catalyst, such as aluminum chloride or zeolites, and reaction conditions are crucial in directing the regioselectivity towards the ortho-product, although the formation of para- and meta-isomers often presents a challenge.

A notable area of research insight is the application of this compound in biochemical studies. Its hydrophobic nature makes it a suitable model compound for simulating lipid environments. This has been particularly valuable in fluorescence quenching assays to study the dynamics of membrane proteins and their interactions with drugs. This application, though specific, highlights the potential of this compound as a tool in biophysical chemistry.

Conformational analysis of 1,2-disubstituted cyclohexanes, in general, provides a theoretical framework for understanding the spatial arrangement of the cyclohexyl groups in this compound. These studies indicate that the substituents can adopt axial or equatorial positions, with the diequatorial conformation generally being more stable. However, specific experimental and computational studies on the conformational preferences of this compound itself are not widely reported.

Identification of Remaining Research Challenges and Knowledge Gaps

Despite the foundational knowledge, significant research challenges and knowledge gaps persist for this compound. A primary challenge lies in developing highly selective and efficient synthesis methods. The concurrent formation of 1,3- and 1,4-dicyclohexylbenzene (B85463) during synthesis necessitates costly and complex purification processes, hindering the availability of high-purity this compound for dedicated research.

A substantial knowledge gap exists in the comprehensive characterization of its material properties. While it is predicted to be a liquid with a high boiling point, detailed experimental data on its viscosity, thermal stability, and performance as a functional fluid (e.g., as a heat transfer fluid or lubricant) are scarce, especially in comparison to its isomers.

Furthermore, the exploration of its potential applications remains largely uncharted territory. The steric hindrance that complicates its synthesis could also impart unique properties, such as resistance to certain chemical reactions or specific selectivities in catalysis, which have not been thoroughly investigated. The potential biological activities and toxicological profile of this compound are also poorly understood.

Outlook for Future Academic and Applied Research Directions

The future research landscape for this compound is ripe with opportunities for both fundamental and applied science.

Academic Research Directions:

Advanced Synthesis Strategies: A key focus should be on the development of novel catalytic systems that can achieve high regioselectivity for the 1,2-isomer. This could involve the design of shape-selective zeolites or organometallic catalysts that can navigate the steric challenges.

In-depth Conformational and Stereochemical Studies: Detailed computational and experimental (e.g., advanced NMR spectroscopy) investigations are needed to fully understand the conformational dynamics and stereochemical properties of this compound. This knowledge is crucial for predicting its behavior in various applications.

Exploring Unique Reactivity: Research into the chemical reactivity of this compound, particularly how the steric crowding influences reactions on the benzene ring and the cyclohexyl groups, could uncover novel chemical transformations.

Applied Research Directions:

High-Performance Fluids: Given its predicted properties, a thorough evaluation of this compound as a high-performance lubricant, heat transfer fluid, or hydraulic fluid is warranted. Its unique structure might offer advantages in terms of thermal and oxidative stability.

Specialty Polymers and Materials: The incorporation of the rigid and bulky this compound moiety into polymer backbones could lead to materials with enhanced thermal stability, and unique mechanical and optical properties.

Biochemical and Pharmaceutical Scaffolds: Building upon its use in membrane studies, further research could explore its potential as a scaffold for the design of new bioactive molecules, where its specific stereochemistry could lead to selective biological interactions.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1,2-Dicyclohexylbenzene in laboratory settings?

- Methodological Answer : When handling this compound, prioritize engineering controls (e.g., fume hoods) to minimize inhalation exposure. Use liquid-tight gloves (nitrile or neoprene) and safety goggles to prevent skin/eye contact. Avoid generating aerosols, and store the compound away from oxidizers due to potential reactivity. In case of spills, use inert adsorbents (e.g., vermiculite) and dispose of contaminated materials per local hazardous waste regulations. Regularly monitor airborne concentrations using gas chromatography-mass spectrometry (GC-MS) to ensure compliance with occupational exposure limits. Emergency showers and eyewash stations must be accessible, and contaminated clothing should be removed and decontaminated by trained personnel .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : A plausible synthesis route involves Friedel-Crafts alkylation, where cyclohexyl chloride reacts with benzene derivatives under catalytic conditions (e.g., AlCl₃). Alternatively, catalytic hydrogenation of 1,2-diphenylbenzene using palladium on carbon (Pd/C) under high-pressure H₂ can yield the cyclohexyl substituents. Key parameters include temperature control (80–120°C) and inert atmosphere maintenance to prevent side reactions. Post-synthesis, purify the product via column chromatography (silica gel, hexane/ethyl acetate eluent) and confirm purity using melting point analysis and nuclear magnetic resonance (NMR) spectroscopy. Note that cyclohexyl groups may introduce steric hindrance, requiring extended reaction times compared to smaller substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) of this compound across studies?

- Methodological Answer : Conduct a systematic review following PRISMA guidelines to identify and evaluate primary studies . Critically assess experimental conditions (e.g., solvent purity, calibration standards) that may contribute to discrepancies. Replicate key experiments under controlled settings, using differential scanning calorimetry (DSC) for melting point validation and high-performance liquid chromatography (HPLC) for solubility profiling. Apply meta-analytical techniques to quantify variability and identify outliers, ensuring transparent reporting of confidence intervals and measurement uncertainties .

Q. What advanced spectroscopic techniques are critical for characterizing the structural stability of this compound under varying thermal conditions?

- Methodological Answer : Employ thermogravimetric analysis (TGA) coupled with Fourier-transform infrared spectroscopy (FTIR) to monitor decomposition products and thermal stability thresholds (e.g., 150–200°C). For dynamic structural analysis, use variable-temperature NMR (VT-NMR) to observe conformational changes in the cyclohexyl rings. Density functional theory (DFT) simulations can complement experimental data by predicting bond dissociation energies and isomerization pathways. Cross-validate results with X-ray crystallography for solid-phase stability assessment .

Q. How should researchers design experiments to assess the ecological impact of this compound in aquatic systems?

- Methodological Answer : Follow OECD Test Guideline 301 for ready biodegradability testing, using activated sludge inoculum under aerobic conditions. Measure half-life (t₁/₂) via LC-MS and assess bioaccumulation potential using octanol-water partition coefficients (log Kow). For toxicity studies, conduct Daphnia magna acute immobilization tests (48-hour EC₅₀) and algal growth inhibition assays (72-hour ErC₅₀). Include positive controls (e.g., benzene derivatives) and negative controls (solvent-only) to ensure data reliability. Mitigate environmental release by implementing closed-system workflows and waste neutralization protocols .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies of this compound?

- Methodological Answer : Use probit or logit regression models to calculate median lethal doses (LD₅₀/LC₅₀) for acute toxicity. For chronic exposure, apply benchmark dose (BMD) modeling with Bayesian inference to estimate lower confidence limits (BMDL). Validate assumptions (e.g., normality, homoscedasticity) using Shapiro-Wilk tests and residual plots. Incorporate covariates (e.g., animal weight, exposure duration) into mixed-effects models to account for variability. Report results in compliance with REACH guidelines, including confidence intervals and p-values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.